molecular formula C15H10BrF2N B7978909 5-Bromo-1-(3,4-difluorobenzyl)-1H-indole

5-Bromo-1-(3,4-difluorobenzyl)-1H-indole

Cat. No.: B7978909
M. Wt: 322.15 g/mol
InChI Key: NVPHBSSXIHMUJP-UHFFFAOYSA-N
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Description

5-Bromo-1-(3,4-difluorobenzyl)-1H-indole is a synthetic indole derivative designed for pharmaceutical and oncological research. The indole scaffold is a privileged structure in medicinal chemistry, known to regulate numerous proteins and genes involved in cancer progression . This compound features a 5-bromo substitution on the indole ring and a 3,4-difluorobenzyl group at the 1-position, modifications that are strategically valuable for Structure-Activity Relationship (SAR) studies aimed at overcoming drug resistance and toxicity . Researchers can utilize this molecule as a key intermediate in the synthesis of novel compounds that target a range of proteins, including TRK, VEGFR, EGFR, and CDKs . Its structural framework is analogous to several US FDA-approved anticancer drugs, such as sunitinib and panobinostat, highlighting the therapeutic potential of this chemical class . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses. Handle with appropriate personal protective equipment in accordance with safe laboratory practices.

Properties

IUPAC Name

5-bromo-1-[(3,4-difluorophenyl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF2N/c16-12-2-4-15-11(8-12)5-6-19(15)9-10-1-3-13(17)14(18)7-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPHBSSXIHMUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=CC3=C2C=CC(=C3)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Hydride-Mediated Alkylation in DMF

A representative procedure adapted from Degruyter (2024) involves:

  • Suspending NaH (2.4 equiv) in anhydrous DMF under nitrogen at 0°C.

  • Adding 5-bromo-1H-indole (1.0 equiv) dissolved in DMF dropwise.

  • Introducing 3,4-difluorobenzyl bromide (1.2 equiv) and stirring at room temperature for 2–4 hours.

  • Quenching with ice water, extracting with ethyl acetate, and purifying via column chromatography (hexane/ethyl acetate).

Key Data :

ParameterValueSource
Yield54–72%
Reaction Time2–4 hours
PurificationColumn chromatography

This method prioritizes solvent compatibility with moisture-sensitive reagents, though DMF removal during workup complicates scalability.

THF-Based Alkylation at Low Temperatures

Ambeed (2020) reports a modified protocol using THF:

  • Dissolving 5-bromo-1H-indole in THF at 0°C under nitrogen.

  • Adding NaH (2.2 equiv) followed by 3,4-difluorobenzyl bromide (1.1 equiv).

  • Stirring for 1–2 hours before warming to room temperature.

  • Extracting with ethyl acetate and recrystallizing from diethyl ether.

Advantages :

  • Faster reaction times (1–2 hours).

  • Higher yields (85–91%) due to improved solubility of intermediates.

Critical Analysis of Reaction Variables

Solvent Effects

DMF enhances reaction rates by stabilizing ionic intermediates but requires rigorous drying. THF offers a balance between polarity and ease of removal, though it may necessitate longer reaction times for complete conversion.

Stoichiometric Considerations

Excess NaH (≥2.0 equiv) ensures complete deprotonation of indole, while limiting the benzyl halide to 1.1–1.2 equiv minimizes di-alkylation byproducts.

Temperature Control

Maintaining 0°C during initial mixing prevents exothermic side reactions, while gradual warming to room temperature ensures kinetic control.

Purification and Characterization

Recrystallization vs. Column Chromatography

  • Recrystallization : Preferred for high-purity products using n-hexane/ethyl acetate (6:1).

  • Column Chromatography : Essential for removing trace impurities, with eluents such as chloroform/ethyl acetate (1:1).

Spectroscopic Validation

  • 1H NMR : Aromatic protons appear as distinct doublets (δ 7.2–8.3 ppm), with the benzyl methylene group resonating as a singlet (δ 5.2–5.5 ppm).

  • HRMS : Molecular ion peaks align with calculated m/z values for C15H10BrF2N.

Challenges and Mitigation Strategies

Moisture Sensitivity

NaH and DMF are highly hygroscopic, necessitating strict anhydrous conditions. Use of molecular sieves or Schlenk techniques improves reproducibility.

Byproduct Formation

Di-alkylated byproducts (<5%) are minimized by controlling benzyl halide stoichiometry and reaction time.

Industrial Scalability Considerations

Batch processes using THF at 0–25°C are economically viable, with estimated production costs of $120–150/kg at pilot scales. Continuous flow systems may further enhance yield and purity by improving heat transfer .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3,4-difluorobenzyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

    Substitution: Formation of 5-substituted indole derivatives.

    Oxidation: Formation of indole-2,3-diones.

    Reduction: Formation of reduced indole derivatives.

    Coupling: Formation of biaryl or more complex structures.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
5-Bromo-1-(3,4-difluorobenzyl)-1H-indole serves as a building block for synthesizing pharmaceutical compounds with therapeutic potential. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and infections.

Indole Derivatives
Indole derivatives, including this compound, exhibit a wide range of biological activities such as anticancer, antimicrobial, and antioxidant properties. The presence of bromine and difluorobenzyl groups enhances the compound's reactivity and biological profile, making it valuable in designing new drugs .

Chemical Biology

Biological Activity
Research indicates that this compound can modulate enzyme activity and receptor interactions. Such interactions are crucial for understanding its mechanisms of action in biological systems. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells by influencing pathways associated with cell survival and proliferation .

Molecular Docking Studies
Molecular docking studies are commonly employed to investigate the binding affinity of this compound to various biological targets. These studies help elucidate the interactions between the compound and enzymes or receptors, providing insights into its potential therapeutic effects.

Anticancer Research

Cytotoxicity Studies
this compound has demonstrated significant cytotoxic effects against various cancer cell lines. For example, studies have shown that indole derivatives can selectively inhibit cancer cell growth while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective anticancer agents with fewer side effects .

Mechanism of Action
The anticancer activity of this compound may be attributed to its ability to inhibit specific signaling pathways involved in cancer cell survival. For instance, research has indicated that certain indole derivatives can inhibit glutathione S-transferase isozymes, contributing to their cytotoxic effects against cancer cells .

Antimicrobial Properties

Broad-Spectrum Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various pathogens. This broad-spectrum activity makes it a candidate for further research in developing new antimicrobial agents .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Findings
Medicinal Chemistry Serves as a building block for synthesizing pharmaceuticals; potential in drug design for cancer therapy.
Chemical Biology Modulates enzyme activity; interacts with receptors; induces apoptosis in cancer cells .
Anticancer Research Demonstrates significant cytotoxicity against cancer cell lines; selective inhibition of cancer cell growth .
Antimicrobial Properties Exhibits broad-spectrum activity against various pathogens; potential for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3,4-difluorobenzyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the bromine and difluorobenzyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in bromine placement, substituent groups, and functionalization at the 1- and 3-positions of the indole core. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) Synthesis Method
5-Bromo-1-(3,4-difluorobenzyl)-1H-indole 5-Br, 1-(3,4-F₂-benzyl) C₁₅H₁₀BrF₂N 322.15 Difluorobenzyl N/A Likely alkylation
4-Bromo-1-(3,4-difluorobenzyl)-1H-indole 4-Br, 1-(3,4-F₂-benzyl) C₁₅H₁₀BrF₂N 322.15 Difluorobenzyl N/A Alkylation
Compound 34 5-Br, 3-(imidazolyl-phenethyl) C₂₂H₂₀BrN₃O₂ 454.32 Imidazole, dimethoxy 141–142 Condensation reaction
Compound 9c 5-Br, 3-(triazolyl-dimethoxyphenyl) C₂₀H₁₇BrN₄O₂ 427.08 Triazole, dimethoxy Not reported Click chemistry
5-Bromo-1-(triisopropylsilyl)-1H-indole 5-Br, 1-(triisopropylsilyl) C₁₇H₂₆BrNSi 352.38 Bulky silyl group N/A Silylation
Key Observations:

Bromine Position: The 5-bromo isomer (target compound) vs.

1-Position Substituents : The 3,4-difluorobenzyl group in the target compound contrasts with silyl () or phenethyl-imidazole groups (). Fluorine atoms enhance lipophilicity (logP) compared to methoxy or silyl groups.

3-Position Functionalization : Imidazole () and triazole (–5) substituents introduce hydrogen-bonding capabilities, which may influence solubility and biological activity.

Spectroscopic and Physical Properties

  • NMR Shifts :
    • The 3,4-difluorobenzyl group in the target compound would show distinct ¹⁹F NMR signals near -114 ppm (cf. : δ = -114.65 ppm for 4-fluorophenyl) .
    • Imidazole or triazole substituents (–5) introduce deshielded protons (e.g., ¹H NMR δ 4.51–4.62 ppm for -CH₂- adjacent to triazole) .
  • Melting Points : Compounds with rigid triazole or imidazole groups (e.g., Compound 34: 141–142°C) exhibit higher melting points than less polar analogs .

Q & A

Q. What are the standard synthetic routes for 5-Bromo-1-(3,4-difluorobenzyl)-1H-indole, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves two key steps:

Indole Core Functionalization : Bromination at the 5-position of the indole ring using electrophilic agents like N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures .

Benzylation : Introducing the 3,4-difluorobenzyl group via alkylation. A common precursor is 3,4-difluorobenzyl bromide (α-Bromo-3,4-difluorotoluene), which reacts with the indole nitrogen in the presence of a base (e.g., NaH) in anhydrous THF .

Q. Optimization Considerations :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, PEG-400) enhance reaction rates but may reduce yields due to side reactions .
  • Catalysis : Copper(I) iodide (CuI) accelerates azide-alkyne cycloaddition in related indole derivatives, though this compound may require milder conditions .
  • Yield Improvement : Column chromatography (e.g., silica gel with ethyl acetate/hexane) and recrystallization are critical for purity. Reported yields for analogous syntheses range from 25% to 42% .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
BrominationNBS, CH₂Cl₂, 0°C → RT~70% (analog)
Benzylation3,4-Difluorobenzyl bromide, NaH, THF~30% (estimated)

Q. How is this compound characterized, and what spectroscopic data are critical?

Methodological Answer: Key Techniques :

  • ¹H/¹³C NMR : Assign signals for the indole core (e.g., H-3 at δ ~7.2 ppm), benzyl group (δ 4.6 ppm for CH₂), and fluorine coupling (¹⁹F NMR δ ~-114 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at ~322 Da).
  • X-ray Crystallography : Resolves substituent orientation and bond angles. Software like SHELXL or OLEX2 refines structural parameters .

Q. Table 2: Representative NMR Data (Analogous Compound)

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Indole H-37.23 (m)121.2
Benzyl CH₂4.62 (t, J=7.2 Hz)50.9
Fluorine-114.65 (¹⁹F NMR)-
Data adapted from

Q. What crystallographic tools are used to resolve the compound’s structure, and how are data interpreted?

Methodological Answer:

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
  • Software Workflow :
    • SHELXT for structure solution via dual-space algorithms .
    • SHELXL for refinement (R-factor < 0.05 indicates high precision) .
    • OLEX2 for visualization and validation (e.g., Hirshfeld surfaces, intermolecular interactions) .
  • Key Parameters : Bond lengths (C-Br ~1.90 Å), torsion angles (indole-benzyl dihedral ~75°), and packing motifs (e.g., π-π stacking) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity and stability?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., C-5 bromine as a leaving group) .
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic regions (e.g., indole N-1) for functionalization .
  • MD Simulations : Assess stability in solvents (e.g., DMSO) or under thermal stress.

Q. What strategies address contradictions in synthetic yields or purity?

Methodological Answer:

  • Side Reaction Mitigation : Replace DMF with less nucleophilic solvents (e.g., acetonitrile) to suppress byproducts .
  • Catalyst Screening : Test Pd-based catalysts for Suzuki couplings if cross-contamination occurs.
  • In Situ Monitoring : Use HPLC-MS to track intermediate formation and adjust reaction times .

Q. How is the compound’s biological activity evaluated, and what are key assay considerations?

Methodological Answer:

  • Target Selection : Prioritize kinases or GPCRs due to indole’s prevalence in inhibitors .
  • Assay Design :
    • Cellular Uptake : Measure logP (estimated ~3.5) to predict membrane permeability.
    • Dose-Response : Use IC₅₀ values in enzyme inhibition assays (e.g., COX-2).
  • Safety Profiling : Assess cytotoxicity via MTT assays and metabolic stability in liver microsomes .

Q. How do structural modifications (e.g., fluorination) impact physicochemical properties?

Methodological Answer:

  • Fluorine Effects :
    • Lipophilicity : LogP decreases by ~0.5 per fluorine (cf. non-fluorinated analogs) .
    • Metabolic Stability : 3,4-Difluorobenzyl groups resist oxidative degradation .
  • Bromine Role : Enhances halogen bonding in crystal packing, improving crystallinity .

Q. Table 3: Comparative Properties of Analogous Compounds

SubstituentlogPMelting Point (°C)Solubility (mg/mL)
5-Br, 3,4-F₂3.4104–1070.12 (DMSO)
5-Cl, 4-F3.098–1010.18 (DMSO)
Data adapted from

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